molecular formula C27H28Cl2O7 B583272 Mometasone Furoate EP Impurity F CAS No. 1305334-30-8

Mometasone Furoate EP Impurity F

Cat. No. B583272
CAS RN: 1305334-30-8
M. Wt: 535.414
InChI Key: XXMUYUVNHWPWLS-KORTYEGJSA-N
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Description

Mometasone Furoate EP Impurity F, also known as Mometasone EP Impurity F, is a product with CAS: 1305334-30-8 . It is used for the treatment of skin disorders such as rash and allergy . It is an anti-inflammatory drug and is used in the treatment of asthma .


Synthesis Analysis

The synthesis of Mometasone Furoate EP Impurity F involves several steps . The industrial manufacturing routes to mometasone furoate are generally accompanied by the formation of numerous process impurities . The multi-gram scale preparation of 21′-chloro- (16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate (mometasone furoate EP impurity C), one of the known impurities of mometasone furoate, has been reported . This study also includes the systematic investigation of the final acylation step, as well as the characterization of the difuroate enol ether intermediate and its conversion to the target impurity C .


Molecular Structure Analysis

The molecular formula of Mometasone Furoate EP Impurity F is C27H28Cl2O7 . The molecular weight is 535.41 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Mometasone Furoate EP Impurity F include the final acylation step, as well as the characterization of the difuroate enol ether intermediate and its conversion to the target impurity C .


Physical And Chemical Properties Analysis

Mometasone Furoate EP Impurity F is a white or almost white powder . It is practically insoluble in water, soluble in acetone and in methylene chloride, and slightly soluble in ethanol (96 per cent) . The melting point is about 220 °C, with decomposition .

Mechanism of Action

Like other topical corticosteroids, Mometasone Furoate EP Impurity F has anti-inflammatory, antipruritic, and vasoconstrictive properties .

Safety and Hazards

Mometasone Furoate EP Impurity F is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The development of an accurate, precise, and robust analytical method for the quantitation of known toxic impurities in Mometasone Furoate EP Impurity F is a future direction . This method can be used for toxicological studies, analytical method development, and process validation .

properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28Cl2O7/c1-14-9-16-17-11-19(31)18-10-15(30)6-7-24(18,2)26(17,29)21(32)12-25(16,3)27(14,22(33)13-28)36-23(34)20-5-4-8-35-20/h4-8,10,14,16-17,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,21+,24+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMUYUVNHWPWLS-KORTYEGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(=O)C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CC(=O)C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28Cl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mometasone Furoate Impurity F

CAS RN

1305334-30-8
Record name 6-Oxo mometasone furoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1305334308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-OXO MOMETASONE FUROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ9B6K29E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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